molecular formula C23H22N2O5S B12069359 Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12069359
M. Wt: 438.5 g/mol
InChI Key: GQXSDFMYGRJRKF-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Functional Groups: The benzamido and carbamoyl groups are introduced through nucleophilic substitution reactions. This involves reacting the thiophene core with benzoyl chloride and ethoxyphenyl isocyanate under controlled conditions.

    Esterification: The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate
  • 2-benzamido-5-methoxy-5-oxopentanoic acid
  • 2-benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid

These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific combination of benzamido and carbamoyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 2-benzamido-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-4-30-17-13-9-8-12-16(17)24-21(27)19-14(2)18(23(28)29-3)22(31-19)25-20(26)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

GQXSDFMYGRJRKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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